molecular formula C22H27Cl2N3O3S B4108612 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B4108612
M. Wt: 484.4 g/mol
InChI Key: OOQNFXRQKDSUKX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro groups and a piperazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the piperazinyl moiety: The piperazinyl group can be introduced through nucleophilic substitution reactions, where the piperazine reacts with an intermediate compound.

    Final coupling: The final step involves coupling the piperazinyl intermediate with the benzenesulfonamide core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or THF.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Shares the benzenesulfonamide core but lacks the piperazinyl and phenylethyl groups.

    N-(2-phenylethyl)benzenesulfonamide: Contains the phenylethyl group but lacks the dichloro and piperazinyl substitutions.

    4-ethyl-1-piperazine derivatives: Similar piperazinyl moiety but different core structures.

Uniqueness

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2N3O3S/c1-2-25-12-14-26(15-13-25)22(28)17-27(11-10-18-6-4-3-5-7-18)31(29,30)21-16-19(23)8-9-20(21)24/h3-9,16H,2,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNFXRQKDSUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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